5,8-Quinazolinedione
Overview
Description
Synthesis Analysis
The synthesis of 5,8-quinazolinediones has been achieved through various methods. A notable approach involves the oxidative demethylation of corresponding 5,8-dimethoxy compounds using cerium (IV) ammonium nitrate, as demonstrated in the preparation of 5,8-quinazolinediones among other related compounds (Kubo, Kitahara, Nakahara, & Tanaka, 1992). This method highlights the versatility of oxidative strategies in accessing the quinazolinedione core.
Molecular Structure Analysis
The molecular structure of 5,8-quinazolinediones is characterized by the quinazoline ring system bearing keto groups at the 5 and 8 positions. This structural arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with various chemical agents. The detailed molecular structure is often elucidated through spectral data and, in some cases, confirmed by X-ray crystallography.
Chemical Reactions and Properties
5,8-Quinazolinediones undergo a variety of chemical reactions, including nucleophilic substitutions, dimerizations, and cycloadditions, owing to the reactive keto groups and the nitrogen atoms in the quinazoline ring. For instance, dimerization of 5,8-quinazolinediones has been explored for synthesizing compounds with enhanced antitumor activities, revealing the influence of structural modifications on biological activity (Giorgi-Renault, Renault, Baron, Gebel-Servolles, Delic, Cros, & Paoletti, 1988).
Scientific Research Applications
Antitumor Agents : 5,8-Quinazolinediones, such as 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, have been studied for their potential as antitumor agents. These compounds have shown significant antitumoral effects on certain types of leukemia, although they may be inactive against other cancer models. Their cytotoxic properties are thought to be related to DNA damage (Renault et al., 1983).
Inhibition of Endothelium-Dependent Vasorelaxation : Derivatives of 5,8-quinazolinedione, such as 6-(Substituted-phenyl)amino-5,8-quinazolinediones and 7-(Substituted-phenyl)amino-5,8-quinazolinediones, have demonstrated a potent ability to inhibit endothelium-dependent vasorelaxation in rat aortas. This suggests potential applications in cardiovascular research (Ryu et al., 2002) (Ryu et al., 2001).
Antifungal Activity : Modified 5,8-quinazolinediones have been synthesized and tested for antifungal activities against Candida species and Aspergillus niger. Several of these derivatives exhibited potent antifungal activity (Ryu et al., 2004).
Synthesis and Structural Studies : The synthesis of various 5,8-quinazolinediones and their derivatives has been explored, contributing to the understanding of their chemical properties and potential applications in drug design (Kubo et al., 1992).
Mutagenicity Studies : The mutagenic properties of antitumoral 5,8-quinazolinediones have been investigated, revealing relationships between their structure and mutagenic activities. This research helps in understanding the risks and limitations associated with their use in cancer treatment (Callais et al., 1991).
Broad Spectrum of Activities : Natural 5,8-quinolinedione antibiotics have shown a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities. Synthetic derivatives have been explored for their pharmacological activity (Kadela-Tomanek et al., 2019).
Anti-Angiogenesis Agents : Novel 3-N-sugar-substituted quinazolinediones with potential anti-angiogenesis activities have been synthesized, offering new avenues for cancer treatment (Huang et al., 2009).
Safety And Hazards
Future Directions
The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .
: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094
properties
IUPAC Name |
quinazoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGEZRKXRTIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=NC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947110 | |
Record name | Quinazoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Quinazolinedione | |
CAS RN |
24271-82-7 | |
Record name | 5,8-Quinazolinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinazoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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